2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7S2/c1-17-16(19)11-26(20,21)12-4-6-18(7-5-12)27(22,23)13-2-3-14-15(10-13)25-9-8-24-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSCAHBHJXFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the benzodioxine and piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of sulfonamide compounds, including those with the benzodioxane moiety. The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine has shown promising results against key enzymes involved in metabolic disorders and neurodegenerative diseases.
A. Therapeutic Potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD)
Research indicates that the synthesized compounds exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of T2DM and AD, respectively:
- α-glucosidase Inhibition : Compounds that inhibit this enzyme can help manage blood sugar levels by slowing carbohydrate digestion.
- Acetylcholinesterase Inhibition : Inhibitors of this enzyme are vital for enhancing acetylcholine levels in the brain, which can improve cognitive function in AD patients .
Anti-inflammatory and Anticancer Activities
The 1,4-benzodioxane structure has been associated with various biological activities, including anti-inflammatory and anticancer properties. Compounds derived from this structure have shown:
- Anti-inflammatory Activity : Studies demonstrate that certain derivatives can reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .
- Anticancer Properties : Some derivatives have displayed cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .
Other Therapeutic Applications
Beyond T2DM and AD, the compound's structural features suggest several other therapeutic applications:
A. Antidepressant Activity
The benzodioxane moiety is also linked to antidepressant effects. Research suggests that modifications to this structure can enhance its interaction with neurotransmitter systems involved in mood regulation .
B. Hepatoprotective and Antioxidant Effects
Compounds with similar structures have demonstrated hepatoprotective properties and antioxidant activities, making them candidates for further research into liver diseases and oxidative stress-related conditions .
A. Synthesis and Characterization
A notable study involved the synthesis of various sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) via reactions with different acetamides. The resulting compounds were screened for their biological activity against relevant enzymes, showing promising results for both T2DM and AD treatment .
B. Structure-Activity Relationships (SAR)
Research into the SAR of these compounds has revealed that specific functional groups at designated positions significantly influence their biological activity. For instance, the position of substituents on the benzodioxane ring was found to be critical for maximizing inhibitory effects on targeted enzymes .
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl groups may interact with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The benzodioxine ring system may also play a role in binding to hydrophobic pockets within proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
| Compound Name / ID | Key Structural Features | Functional Groups | Reported Bioactivity/Properties | Reference |
|---|---|---|---|---|
| Target Compound : 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide | Dual sulfonyl groups, piperidine, N-methylacetamide | Sulfonamide, acetamide | Inferred antimicrobial potential | N/A |
| 7l () : 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Single sulfonyl group, 4-chlorophenyl, dimethylphenyl acetamide | Sulfonamide, chlorophenyl, acetamide | Strong antibacterial/antifungal activity, low hemolysis | |
| 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid () | Piperidine-4-carboxylic acid, single sulfonyl group | Sulfonamide, carboxylic acid | Potential enzyme inhibition (inferred) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () | Thieno-pyrimidinone, sulfanyl linker, methoxyphenyl | Thioether, pyrimidinone, methoxy | Unknown (database entry) | |
| 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid () | Pyrrolidine, hydroxyl, carboxylic acid, single sulfonyl group | Hydroxyl, carboxylic acid, sulfonamide | Improved solubility (inferred) |
Key Findings and Implications
Bioactivity :
- Compound 7l () demonstrates that sulfonamide-linked benzodioxin derivatives with optimized substituents (e.g., 3,5-dimethylphenyl) exhibit potent antimicrobial activity with low hemolytic effects. The target compound’s dual sulfonyl groups may further enhance target binding but require evaluation for cytotoxicity .
- The absence of a carboxylic acid group (unlike and ) in the target compound suggests reduced polarity, which could improve membrane permeability but decrease solubility .
Structural Effects on Function: Sulfonyl vs. Piperidine vs. Pyrrolidine: The piperidine ring (6-membered) in the target compound offers greater conformational flexibility than the pyrrolidine (5-membered) in , which may influence binding pocket compatibility .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods in and , involving sequential sulfonylation and amidation steps. However, the dual sulfonylation may require stringent reaction conditions to avoid side products .
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a member of the benzodioxane family, which has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.5 g/mol. The compound features a piperidine ring, a sulfonamide group, and a benzodioxane moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₅S₂ |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds in this class exhibit various biological activities including:
- Antimicrobial : Studies have shown that benzodioxane derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer : Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cell lines.
- Anti-inflammatory : The sulfonamide group is known for its anti-inflammatory effects.
The biological mechanisms of action for this compound may include:
- Inhibition of Enzymes : The sulfonamide group can inhibit specific enzymes involved in bacterial growth and inflammation.
- Cell Signaling Modulation : Interaction with cellular receptors may alter signaling pathways leading to reduced inflammation and apoptosis in cancer cells.
- DNA Interaction : Some studies indicate that benzodioxane derivatives can intercalate with DNA, affecting replication and transcription processes.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzodioxane derivatives, including our compound. Results demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Anticancer Potential
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of exposure, suggesting its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Effects
Research published in Pharmaceutical Biology examined the anti-inflammatory properties of related compounds through a carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced paw swelling compared to controls, highlighting its potential therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide?
- Methodology : The synthesis typically involves multi-step reactions. For example:
Initial sulfonylation : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) to form the sulfonamide intermediate.
Piperidine coupling : Introduce the piperidin-4-yl group via nucleophilic substitution using alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with LiH as a base.
Acetamide functionalization : React the intermediate with N-methylacetamide derivatives under controlled stoichiometry .
- Key considerations : Monitor reaction progress via TLC/HPLC and optimize for yield and purity using column chromatography or recrystallization.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and methyl groups (δ 2.0–3.0 ppm).
- Elemental analysis (CHN) : Validate molecular formula (e.g., C₁₅H₁₈N₂O₆S₂) with ≤0.3% deviation .
- Advanced validation : X-ray crystallography for absolute configuration determination (if crystalline).
Q. What enzyme inhibition assays are relevant for studying this compound’s bioactivity?
- Methodology :
- α-Glucosidase/Acetylcholinesterase inhibition : Use spectrophotometric assays with p-nitrophenyl glycoside (for α-glucosidase) or Ellman’s reagent (for AChE).
- Protocol : Pre-incubate enzyme with compound (0.1–100 µM), add substrate, and measure absorbance at 405 nm. Calculate IC₅₀ values via dose-response curves .
- Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase, donepezil for AChE).
Advanced Research Questions
Q. How to resolve contradictions in enzyme inhibition data between in vitro and in silico studies?
- Case example : Discrepancies may arise due to:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Binding site dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess target flexibility.
- Validation : Cross-check with isothermal titration calorimetry (ITC) to quantify binding affinities .
- Data integration : Combine docking scores (AutoDock Vina) with experimental IC₅₀ to refine QSAR models.
Q. What strategies optimize selectivity for sulfonyl-containing analogs against off-target enzymes?
- Approach :
- Structure-activity relationship (SAR) : Modify sulfonyl substituents (e.g., electron-withdrawing groups on benzodioxine) to enhance target specificity.
- Selectivity profiling : Screen against related enzymes (e.g., butyrylcholinesterase) using high-throughput assays.
- Crystallographic analysis : Resolve co-crystal structures to identify key binding residues .
Q. How to design stability studies for this compound under physiological conditions?
- Protocol :
pH stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC with a C18 column and mobile phase (methanol:buffer, 65:35, pH 4.6) .
Thermal stability : Perform thermogravimetric analysis (TGA) and DSC to assess melting points and decomposition profiles.
Light sensitivity : Store samples under UV/visible light and monitor photodegradation using UV-Vis spectroscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
